5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
The compound “5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one” is a biologically active molecule. It has been studied both theoretically and experimentally . This compound has been evaluated as a new inhibitor of hepatitis B .
Molecular Structure Analysis
The single-crystal X-ray analysis has revealed that this compound exists in a monoclinic P2 1 /n space group, with one molecule in the asymmetric part of the unit cell . The parameters are a = 16.366 (3) Å, b = 6.0295 (14) Å, c = 21.358 (4) Å, β = 105.21 (2)°, V = 2033.7 (7) Å 3 and Z = 4 .Scientific Research Applications
Synthesis and Characterization
The synthesis of closely related fluorinated benzyl and methoxybenzyl pyrimidines has been developed for various bioactive molecules. For example, a method for synthesizing a novel hepatitis B inhibitor, which involves the crystallization and single-crystal X-ray analysis to determine its structure, indicates the potential for creating targeted therapies against viral infections (Ivashchenko et al., 2019). This process demonstrates the compound's application in designing new drugs with specific biological activities.
Biological Activity and Drug Development
The research has shown that certain derivatives of pyrimidine exhibit significant biological activities. For example, compounds related to the structure have been evaluated for their inhibitory activity against the Hepatitis B virus, showcasing nanomolar inhibitory activity in vitro (Ivashchenko et al., 2019). This illustrates the compound's potential application in the development of antiviral drugs.
Molecular Docking Studies
Molecular docking studies of similar compounds have identified them as new inhibitors of hepatitis B, suggesting their utility in drug discovery processes for treating viral diseases (Ivashchenko et al., 2019). Such studies enable the exploration of the compound's binding affinity and specificity towards biological targets, paving the way for the rational design of therapeutics.
Antimicrobial and Antitumor Applications
Derivatives of pyrimidines have also been synthesized and assessed for their analgesic and anti-inflammatory activity, indicating their potential use in creating new treatments for pain and inflammation (Muchowski et al., 1985). Moreover, some compounds have exhibited significant larvicidal activity against certain larvae, suggesting their use in controlling pest populations (Gorle et al., 2016).
Mechanism of Action
properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-17-11-12-22-20(13-17)24-25(30(22)15-18-7-3-5-9-21(18)27)26(31)29(16-28-24)14-19-8-4-6-10-23(19)32-2/h3-13,16H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOQOVDVBUSDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4OC)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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